molecular formula C20H21ClN4O4 B15087980 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)aceticacidhemihydrochloride

2-(8-Methylimidazo[1,2-a]pyridin-3-yl)aceticacidhemihydrochloride

Cat. No.: B15087980
M. Wt: 416.9 g/mol
InChI Key: QWFBFPVSJASNIZ-UHFFFAOYSA-N
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Description

(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride, AldrichCPR, is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine ring system substituted with a methyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process

Chemical Reactions Analysis

Types of Reactions

(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of (8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, some imidazo[1,2-a]pyridine derivatives act by blocking γ-aminobutyric acid receptors, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and development.

Properties

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/2C10H10N2O2.ClH/c2*1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h2*2-4,6H,5H2,1H3,(H,13,14);1H

InChI Key

QWFBFPVSJASNIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C2CC(=O)O.CC1=CC=CN2C1=NC=C2CC(=O)O.Cl

Origin of Product

United States

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